(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Process Chemistry Genotoxicity Route Scouting

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (CAS 101691-65-0; synonym: (tetrahydropyran-4-yl)methyl tosylate) is a sulfonate ester derived from the condensation of (tetrahydro-2H-pyran-4-yl)methanol with p-toluenesulfonyl chloride. The molecule's defining structural features—a saturated tetrahydropyran (THP) ether ring and a primary alkyl tosylate—enable its primary role as an activated electrophilic building block for SN2-type alkylation reactions.

Molecular Formula C13H18O4S
Molecular Weight 270.35 g/mol
CAS No. 101691-65-0
Cat. No. B009341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
CAS101691-65-0
Molecular FormulaC13H18O4S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2
InChIInChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3
InChIKeyDCBKCZSYJRZBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate Remains a Key Procurement-Critical Intermediate


(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (CAS 101691-65-0; synonym: (tetrahydropyran-4-yl)methyl tosylate) is a sulfonate ester derived from the condensation of (tetrahydro-2H-pyran-4-yl)methanol with p-toluenesulfonyl chloride . The molecule's defining structural features—a saturated tetrahydropyran (THP) ether ring and a primary alkyl tosylate—enable its primary role as an activated electrophilic building block for SN2-type alkylation reactions [1]. Its physico-chemical profile includes a consensus Log Po/w of 2.42, an aqueous solubility of 0.445 mg/mL (ESOL), a topological polar surface area (TPSA) of 60.98 Ų, and a boiling point of 411.1 °C at 760 mmHg .

Why Generic Substitution of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate Carries Quantifiable Process Risk


Substituting (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate with a generic 'tosylate' or alternative leaving group is not risk-free. The compound's specific alkyl moiety is not interchangeable with other aryl or alkyl sulfonates when the goal is to install the tetrahydropyran-4-ylmethyl group in a drug substance. A landmark published process development for the RORγ inverse agonist GSK2981278A explicitly demonstrates this: the original synthesis relied on this compound as a genotoxic intermediate, posing a quantifiable safety concern that forced a complete route redesign to eliminate it [1]. The new route employed (tetrahydro-2H-pyran-4-yl)methanol instead, proving that the sulfonate ester is not simply replaceable by its parent alcohol—rather, its use versus avoidance is a critical decision point with both genotoxicity and process mass intensity (PMI) implications [1].

Quantitative Differentiation Guide: (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate vs. Alternatives


Genotoxic Risk Elimination Drives Route Selection: Tosylate vs. Alcohol Intermediate

The tosylate ester (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate was identified as a genotoxic impurity in the original synthesis of GSK2981278A [1]. Its use was actively eliminated in the final manufacturing route, which instead employed (tetrahydro-2H-pyran-4-yl)methanol [1]. This demonstrates that selection of the THP-methyl tosylate inherently carries a flagged genotoxic risk that the alcohol does not, requiring either stringent control or an alternative synthetic strategy involving other leaving groups such as halides or mesylates—all of which have different reactivity profiles and leaving group abilities [1][2]. Quantitatively, the new route avoiding the tosylate scaled to 125 kg, achieving an overall 41% yield over four stages [1].

Process Chemistry Genotoxicity Route Scouting GSK2981278A

LogP and Solubility Driving the Partitioning Behavior: Differentiating THP-Tosylate from Common Alkyl Tosylates

The target compound's Log Po/w profile—with a consensus value of 2.42 and individual estimates ranging from 2.04 (XLOGP3) to 3.21 (WLOGP)—places it in a moderate lipophilicity range distinct from simpler alkyl tosylates such as ethyl tosylate (LogP ~1.5) or n-butyl tosylate (LogP ~2.5) [1]. The aqueous solubility is estimated at 0.445 mg/mL (ESOL LogS = -2.78), indicating a compound that partitions into organic phases favorably while retaining some aqueous accessibility . The TPSA of 60.98 Ų and zero hydrogen bond donors further differentiate it from hydroxyl-containing analogs such as the parent alcohol (tetrahydro-2H-pyran-4-yl)methanol, which has a TPSA of 29.46 Ų and one HBD [1].

Lipophilicity Solubility ADME Physicochemical Properties

Leaving-Group Ability: Tosylate vs. Halide vs. Mesylate in SN2 Alkylation Efficiency

The p-toluenesulfonate (tosylate) group is a well-established excellent leaving group for SN2 reactions, with leaving ability comparable to iodide and superior to bromide, chloride, and mesylate [1][2]. The tetrahydropyran-4-ylmethyl tosylate benefits specifically from the tosylate's resonance-stabilized anion, which dramatically reduces the activation energy for nucleophilic displacement relative to the corresponding alcohol [1]. This is conceptually demonstrated by comparison to the parent alcohol (tetrahydro-2H-pyran-4-yl)methanol, where the -OH group is a poor leaving group requiring prior activation (e.g., via Mitsunobu conditions or conversion to a halide) [2]. The quantitative leaving group ability order is: I⁻ ~ TsO⁻ > Br⁻ > Cl⁻ >> HO⁻ [1].

Nucleophilic Substitution Leaving Group Reaction Rate SN2

Synthetic Cannabinoid Scaffold Enablement: THP-Methyl Tosylate as Gateway to CB2 Agonist Libraries

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate serves as a direct N-alkylating agent for the synthesis of 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole-3-carbonyl derivatives, a chemotype that has produced potent CB2 cannabinoid receptor agonists and synthetic cannabinoids identified on the illicit market [1]. The compound A-834,735—synthesized via this tosylate—demonstrates CB2 affinity similar to Δ⁹-tetrahydrocannabinol [1]. In parallel, GW-842,166X, a selective CB2 agonist with EC₅₀ = 63 nM at the human CB2 receptor, also contains the tetrahydropyran-4-ylmethyl moiety, highlighting the tosylate's role in accessing this privileged scaffold [2].

Cannabinoid CB2 Agonist Drug Discovery Indole Alkylation

Research & Industrial Application Scenarios for (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate


Medicinal Chemistry: THP-Methyl Fragment Installation in CNS-Penetrant GPCR Agonists

In programs targeting cannabinoid (CB2), muscarinic (M4), or other CNS GPCRs where the tetrahydropyran-4-ylmethyl moiety is a privileged lipophilic fragment, this tosylate is the preferred N-alkylating agent for late-stage diversification of indole, indazole, or pyrimidine cores [1][2]. Its LogP of ~2.4 and zero HBD promote blood-brain barrier penetration of the resulting conjugates, while the tosylate leaving group ensures clean SN2 displacement under mild conditions compatible with complex, functionalized substrates [1].

Process Chemistry: Genotoxic Impurity Risk Assessment and Route De-Risking

When scaling up syntheses that employ this tosylate, process chemists must conduct genotoxic impurity (GTI) fate and purge studies, as demonstrated by the GSK2981278A case where the tosylate was flagged and eliminated [1]. Procurement in this context is driven by the need for a well-characterized reference standard of the tosylate to validate analytical methods (e.g., LC-MS/MS) for GTI monitoring and to establish acceptable intake limits per ICH M7 guidelines [1].

Forensic Toxicology: Reference Standard for Identification of Novel Synthetic Cannabinoids

The compound serves as a key synthetic precursor for forensic reference standards of emerging synthetic cannabinoids such as A-834,735 and adamantyl-THPINACA analogs [1][2]. Analytical laboratories procure this tosylate to build in-house libraries of THP-methyl-containing cannabinoid metabolites, enabling identification of new psychoactive substances (NPS) in seized materials via LC-HRMS and NMR [1].

Academic Organic Synthesis: Teaching and Research in SN2 Displacement Methodologies

As a bench-stable solid with excellent leaving group ability, this tosylate is an ideal substrate for demonstrating SN2 kinetics and stereoelectronic effects in undergraduate and graduate teaching laboratories, as well as in methodology studies comparing leaving groups (tosylate vs. mesylate vs. iodide) in alkylation reactions [1].

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